N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide
Overview
Description
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the benzimidazole moiety with a furan carboxamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent functionalization . The general synthetic route can be summarized as follows:
Condensation: o-Phenylenediamine reacts with formic acid to form benzimidazole.
Nitration: The benzimidazole derivative is nitrated using concentrated sulfuric acid and nitric acid to introduce the nitro group.
Functionalization: The nitrated benzimidazole is then reacted with ethyl furan-2-carboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, such as halogenation and alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Halogenating agents (e.g., chlorine gas) and alkylating agents (e.g., methyl iodide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: Amino derivative of the benzimidazole.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic agent for treating infections and cancer due to its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to cell death. The benzimidazole moiety can inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with broad-spectrum biological activities.
2-Nitroimidazole: Known for its use in cancer imaging and radiotherapy.
Indole-2-carboxamide: Another heterocyclic compound with significant biological activities .
Uniqueness
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide is unique due to its combination of the benzimidazole and furan carboxamide moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-12-5-4-10(19(21)22)9-11(12)17-14(18)6-7-16-15(20)13-3-2-8-23-13/h2-5,8-9H,6-7H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVLNMVHAFBVAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330879 | |
Record name | N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49723882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896844-83-0 | |
Record name | N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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